5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

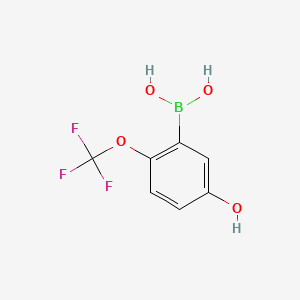

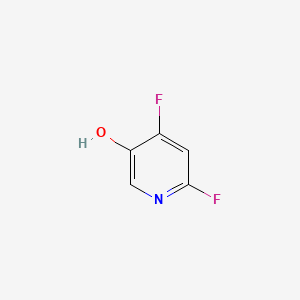

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is a unique chemical compound with the molecular formula C7H6BF3O4 . It has a molecular weight of 221.93 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringB(O)(O)c1c(ccc(c1)O)OC(F)(F)F . This indicates that the compound contains a phenyl ring with hydroxy, trifluoromethoxy, and boronic acid functional groups . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 221.93 . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Physicochemical and Antibacterial Properties

(Trifluoromethoxy)phenylboronic acids, including derivatives similar to 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid, have been characterized for their physicochemical, structural, antimicrobial, and spectroscopic properties. These studies include NMR spectroscopy, spectrophotometric and potentiometric titrations to evaluate acidity, and X-ray diffraction (XRD) for molecular and crystal structure analysis. Notably, these compounds exhibit antibacterial activity against bacteria such as Escherichia coli and Bacillus cereus, highlighting their potential as antimicrobial agents (Adamczyk-Woźniak et al., 2021).

Catalysis in Organic Synthesis

Derivatives of phenylboronic acids, including those with trifluoromethoxy groups, have been utilized as catalysts in organic synthesis, such as in dehydrative condensation reactions between carboxylic acids and amines for α-dipeptide synthesis. The presence of an ortho-substituent on the boronic acid plays a crucial role in preventing coordination of amines to the boron atom of the active species, thereby accelerating the reaction (Wang, Lu, & Ishihara, 2018).

Drug Delivery Systems

Phenylboronic acid-functionalized polymers have been developed for targeted drug delivery applications. For example, phenylboronic acid-functionalized amphiphilic block copolymers can form stable micelles in water and exhibit slight cytotoxicity, making them promising materials for targeted drug delivery to cancer cells (Zhang et al., 2013).

Nanotechnology and Material Science

In the realm of nanotechnology and materials science, phenylboronic acid derivatives have been used to modify the surface properties of nanoparticles, such as single-walled carbon nanotubes (SWNTs), for applications in selective, responsive drug delivery systems. These modifications can significantly affect the optical properties and functionality of the nanoparticles, demonstrating the versatility of phenylboronic acid derivatives in materials science (Mu et al., 2012).

Safety and Hazards

The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, boronic acids participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to be involved in suzuki–miyaura coupling reactions, which are key in the synthesis of various biologically active molecules .

Result of Action

Boronic acids are known to be valuable building blocks in organic synthesis , contributing to the formation of new carbon–carbon bonds .

Action Environment

The storage class code of this compound is listed as “combustible solids”, indicating that it should be stored in a safe, controlled environment .

Análisis Bioquímico

Biochemical Properties

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The interactions of this compound with biomolecules are primarily based on its ability to form boronate esters, which are stable under physiological conditions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound can affect the expression of genes related to cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of boronate esters with biomolecules, which can lead to enzyme inhibition or activation. This compound can also bind to specific proteins, altering their structure and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Propiedades

IUPAC Name |

[5-hydroxy-2-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,12-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXHOVJTALGZII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)OC(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675080 |

Source

|

| Record name | [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217500-69-0 |

Source

|

| Record name | [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)